molecular formula C32H37N3O6 B2983458 5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid CAS No. 2137568-41-1

5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2983458
CAS No.: 2137568-41-1
M. Wt: 559.663
InChI Key: UKJWABREGVMJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C32H37N3O6 and its molecular weight is 559.663. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-tert-butyl n-[(9h-fluoren-9-ylmethoxy)carbonyl]-l-aspartate, are often used in peptide synthesis . Therefore, it can be inferred that this compound may also interact with specific proteins or enzymes in the body.

Biochemical Pathways

The compound likely plays a role in the biochemical pathway of peptide synthesis . In this process, the compound would be used to protect the amino group of an amino acid during synthesis, preventing unwanted side reactions. Once the desired peptide bond is formed, the protective group can be removed, allowing the next amino acid to be added.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting certain functional groups during synthesis, this compound allows for the selective formation of peptide bonds, leading to the creation of specific peptide sequences.

Action Environment

The action of this compound is highly dependent on the environment in which it is used . In a laboratory setting, factors such as temperature, pH, and the presence of other reagents can greatly influence its efficacy and stability. For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions. Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N3O6/c1-32(2,3)41-30(38)34-20-12-15-22(16-13-20)35(18-21-14-17-28(33-21)29(36)37)31(39)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,14,17,20,22,27,33H,12-13,15-16,18-19H2,1-3H3,(H,34,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWABREGVMJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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